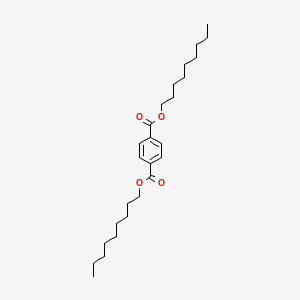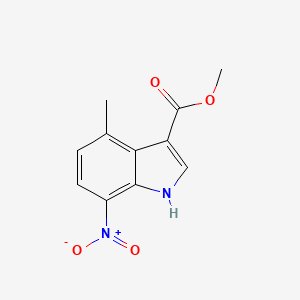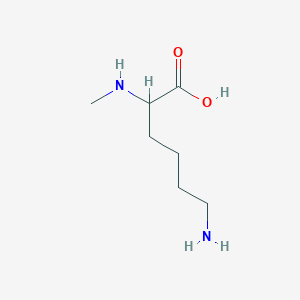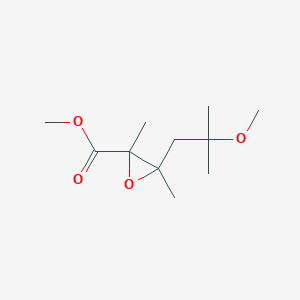
Methyl 3-(2-methoxy-2-methylpropyl)-2,3-dimethyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-methoxy-2-methylpropyl)-2,3-dimethyloxirane-2-carboxylate is an organic compound with a complex structure It is characterized by the presence of an oxirane ring, a carboxylate group, and a methoxy-methylpropyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methoxy-2-methylpropyl)-2,3-dimethyloxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an allylic alcohol followed by esterification. The reaction conditions often require the use of catalysts such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step and acidic conditions for the esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-methoxy-2-methylpropyl)-2,3-dimethyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Formation of diols
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-methoxy-2-methylpropyl)-2,3-dimethyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(2-methoxy-2-methylpropyl)-2,3-dimethyloxirane-2-carboxylate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. This reactivity can be harnessed for various applications, including drug development and chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(2-methoxy-2-methylpropyl)-2,3-dimethyloxirane-2-carboxylate
- This compound
- This compound
Uniqueness
This compound is unique due to its specific structural features, including the oxirane ring and the methoxy-methylpropyl side chain
Eigenschaften
Molekularformel |
C11H20O4 |
|---|---|
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
methyl 3-(2-methoxy-2-methylpropyl)-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O4/c1-9(2,14-6)7-10(3)11(4,15-10)8(12)13-5/h7H2,1-6H3 |
InChI-Schlüssel |
TUAWRUQJEIDRSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)(C)C(=O)OC)CC(C)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarbaldehyde))](/img/structure/B15328567.png)


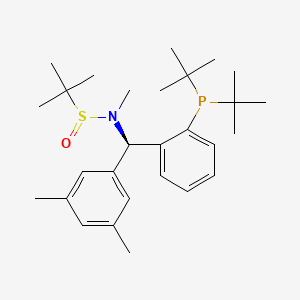
![[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B15328584.png)
![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B15328593.png)
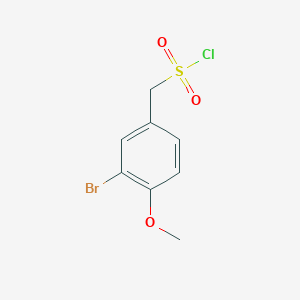
![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B15328607.png)
![5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B15328612.png)
